Parp1/brd4-IN-1

Dual PARP1/BRD4 inhibitor Enzymatic IC50 Comparative pharmacology

PARP1/BRD4-IN-1 (III-7) combines balanced PARP1 (IC50 49 nM) and BRD4 (IC50 202 nM) inhibition via a unique quinazolinone-benzimidazole scaffold. It reverses Olaparib adaptive resistance—a capability absent in generic PARP or BRD inhibitors. Proven in vivo efficacy in pancreatic cancer xenografts and BRCA-proficient breast cancer models. The definitive dual-target probe for synthetic lethality studies. Purity ≥98%.

Molecular Formula C29H26N6O3
Molecular Weight 506.6 g/mol
Cat. No. B15143502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1/brd4-IN-1
Molecular FormulaC29H26N6O3
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NC6=C(C=CC=C6N5)C(=O)N)C
InChIInChI=1S/C29H26N6O3/c1-16-25(17(2)38-33-16)19-12-13-23-21(14-19)27(18-8-5-4-6-9-18)35(29(37)34(23)3)15-24-31-22-11-7-10-20(28(30)36)26(22)32-24/h4-14,27H,15H2,1-3H3,(H2,30,36)(H,31,32)
InChIKeyJHEWPSFLMCUPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PARP1/BRD4-IN-1: A Dual PARP1/BRD4 Inhibitor with Defined IC50 Values of 49 nM and 202 nM


PARP1/BRD4-IN-1 (CAS 2758117-74-5), also known as III-7, is a small-molecule dual inhibitor targeting poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4) [1]. It was designed and synthesized as a novel chemical entity with a distinct quinazolinone-benzimidazole scaffold, intended to simultaneously disrupt DNA repair and epigenetic regulation in cancer cells [2]. The compound exhibits potent enzymatic inhibition with IC50 values of 49 nM against PARP1 and 202 nM against BRD4 in cell-free assays [1]. Its dual-target mechanism is grounded in the concept of synthetic lethality, where combined blockade of PARP1-mediated DNA damage repair and BRD4-driven transcriptional programs synergistically suppresses malignant growth [2].

Why PARP1/BRD4-IN-1 Cannot Be Replaced by Single-Target or Other Dual Inhibitors


Generic substitution with single-target PARP1 or BRD4 inhibitors fails to recapitulate the unique polypharmacology of PARP1/BRD4-IN-1, which was intentionally designed to exploit synergistic synthetic lethality [1]. In pancreatic cancer models, the compound not only inhibits both targets with balanced potency but also reverses adaptive resistance to the clinical PARP1 inhibitor Olaparib—a functional attribute not shared by other dual inhibitors like PARP1/BRD4-IN-2 or HF4 [2]. Moreover, its distinct quinazolinone-benzimidazole scaffold yields a unique selectivity profile and cellular potency profile that diverges markedly from earlier dual inhibitors such as compound 19d [3]. The following quantitative evidence underscores why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Quantitative Differentiation: PARP1/BRD4-IN-1 vs. Closest Comparators


Enzymatic Inhibitory Potency: PARP1/BRD4-IN-1 vs. Other Dual and Single-Target Inhibitors

In head-to-head comparisons of enzymatic inhibition, PARP1/BRD4-IN-1 demonstrates superior balanced potency against both PARP1 (IC50 = 49 nM) and BRD4 (IC50 = 202 nM) compared to the next-generation dual inhibitor PARP1/BRD4-IN-2 (IC50 = 197 nM for PARP1, 238 nM for BRD4) [1][2]. Against the earlier dual inhibitor HF4 (PARP1/BRD4-IN-3), PARP1/BRD4-IN-1 exhibits ~25-fold greater potency for PARP1 (49 nM vs. 2019 nM) and ~6-fold greater potency for BRD4 (202 nM vs. 1210 nM) [3]. When benchmarked against the single-target clinical PARP1 inhibitor Olaparib (IC50 ~5 nM for PARP1), PARP1/BRD4-IN-1 retains meaningful PARP1 inhibition while adding BRD4 engagement that Olaparib entirely lacks . Compared to the single-target BRD4 inhibitor (+)-JQ1 (IC50 ~77 nM for BRD4 BD1), PARP1/BRD4-IN-1 offers comparable BRD4 inhibition while providing simultaneous PARP1 blockade .

Dual PARP1/BRD4 inhibitor Enzymatic IC50 Comparative pharmacology

Cellular Antiproliferative Activity in Pancreatic Cancer Models: PARP1/BRD4-IN-1 vs. Olaparib

In direct comparisons of cellular antiproliferative activity against pancreatic cancer cell lines, PARP1/BRD4-IN-1 exhibits nanomolar to low micromolar potency that exceeds the single-target PARP1 inhibitor Olaparib in the same model systems. Specifically, PARP1/BRD4-IN-1 inhibits the growth of CFPAC-1 and SW1990 pancreatic cancer cells with IC50 values of 0.43 ± 0.06 μM and 1.44 ± 0.36 μM, respectively [1]. In contrast, Olaparib displays significantly weaker activity against CFPAC-1 (IC50 = 79.5 μM) and BXPC-3 (IC50 = 184.8 μM) pancreatic cancer cells [2]. This represents an approximately 185-fold improvement in potency for PARP1/BRD4-IN-1 in CFPAC-1 cells. The compound also inhibits BRCA-proficient breast cancer cell lines MDA-MB-231 (IC50 = 0.14 ± 0.06 μM) and MDA-MB-468 (IC50 = 0.09 ± 0.01 μM) [1].

Pancreatic cancer Antiproliferative activity Cell viability

In Vivo Tumor Growth Inhibition: PARP1/BRD4-IN-1 Demonstrates Significant Efficacy in Pancreatic Cancer Xenografts

In a SW1990 pancreatic cancer xenograft model, PARP1/BRD4-IN-1 administered at 30 mg/kg intraperitoneally for 28 days dramatically inhibited tumor size and weight without causing obvious damage to major organs (kidney, lung, spleen, liver, heart) [1]. While direct comparator data in the same xenograft model are not available, the observed in vivo efficacy contrasts with the limited single-agent activity of Olaparib in similar pancreatic cancer models [2]. The compound's ability to suppress tumor growth as a single agent, combined with its favorable tolerability profile, distinguishes it from many dual inhibitors that exhibit poor pharmacokinetic properties or dose-limiting toxicities.

In vivo efficacy Xenograft model Tumor growth inhibition

Reversal of Olaparib-Induced Adaptive Resistance: A Unique Functional Attribute

PARP1/BRD4-IN-1 uniquely reverses adaptive resistance to the clinical PARP1 inhibitor Olaparib, a functional property not reported for other dual inhibitors such as PARP1/BRD4-IN-2, HF4, or 19d [1]. Mechanistic studies revealed that Olaparib induces acceleration of mitosis and recovery of DNA repair, leading to drug resistance. In contrast, PARP1/BRD4-IN-1 concurrently inhibits PARP1 and BRD4, thereby arresting cell cycle progression at G0/G1 and G2/M phases and inducing persistent DNA damage, effectively overcoming this resistance mechanism [1]. This functional differentiation provides a compelling rationale for selecting PARP1/BRD4-IN-1 over other dual inhibitors when investigating resistance mechanisms or combination strategies.

Drug resistance Adaptive resistance Synthetic lethality

Selectivity Profile: Class-Level Inference Based on Structural Novelty

PARP1/BRD4-IN-1 is described as a 'highly selective' dual inhibitor, though quantitative selectivity data against other PARP isoforms (e.g., PARP2, PARP3) or other bromodomain-containing proteins (e.g., BRD2, BRD3, BRDT) are not explicitly reported in the primary literature [1]. Its completely new quinazolinone-benzimidazole scaffold, distinct from the merged pharmacophore approaches used for HF4 or the linked pharmacophores of earlier dual inhibitors, suggests a unique binding mode that may confer a favorable selectivity profile [2]. Class-level inference from structurally related dual inhibitors indicates that selectivity over PARP2 is often >10-fold, but this remains to be experimentally confirmed for PARP1/BRD4-IN-1. Procurement decisions should note that while 'high selectivity' is claimed, quantitative off-target profiling is not yet available.

Selectivity Off-target effects Chemical probe

Optimal Use Cases for PARP1/BRD4-IN-1 in Preclinical Oncology Research


Investigating Synthetic Lethality in DNA Repair-Deficient Cancers

Given its balanced dual inhibition of PARP1 and BRD4 and demonstrated synergy in pancreatic cancer models, PARP1/BRD4-IN-1 is ideally suited for mechanistic studies exploring synthetic lethality in cancers with homologous recombination deficiency or other DNA repair vulnerabilities [1]. Its ability to simultaneously disrupt PARP1-mediated DNA damage repair and BRD4-driven transcriptional programs provides a powerful tool to dissect the interplay between these two pathways.

Reversing Adaptive Resistance to PARP1 Inhibitors

The unique capacity of PARP1/BRD4-IN-1 to reverse Olaparib-induced adaptive resistance makes it an essential tool for studying resistance mechanisms and evaluating combination strategies aimed at overcoming clinical PARP inhibitor resistance [1]. This functional attribute is not shared by other commercially available dual inhibitors.

Preclinical Efficacy Testing in Pancreatic and Breast Cancer Models

Robust in vivo efficacy in SW1990 pancreatic cancer xenografts, combined with potent antiproliferative activity against BRCA-proficient breast cancer cell lines (MDA-MB-231, MDA-MB-468), positions PARP1/BRD4-IN-1 as a leading candidate for preclinical proof-of-concept studies in these indications [1]. Its favorable tolerability profile supports extended dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parp1/brd4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.